molecular formula C13H17N3 B2955963 N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline CAS No. 1006352-95-9

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline

Cat. No.: B2955963
CAS No.: 1006352-95-9
M. Wt: 215.3
InChI Key: INGGVACWPSFQSQ-UHFFFAOYSA-N
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Description

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an aniline group attached to the pyrazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of the pyrazole reacts with the amine group of aniline to form an imine intermediate, which is subsequently reduced to the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings .

Scientific Research Applications

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science applications

Mechanism of Action

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline.

    N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline: A similar compound with a methyl group instead of an ethyl group on the pyrazole ring.

    N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)benzylamine: A compound with a benzyl group instead of an aniline group

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-3-16-10-12(11(2)15-16)9-14-13-7-5-4-6-8-13/h4-8,10,14H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGVACWPSFQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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